6-(2-Hydroxyethoxy)hexan-1-ol chemical structure and properties
6-(2-Hydroxyethoxy)hexan-1-ol chemical structure and properties
An In-depth Technical Guide to 6-(2-Hydroxyethoxy)hexan-1-ol
Authored by: A Senior Application Scientist
Introduction
6-(2-Hydroxyethoxy)hexan-1-ol is a bifunctional organic molecule characterized by a six-carbon aliphatic chain flanked by a primary alcohol and a 2-hydroxyethoxy group. This structure, incorporating both ether and diol functionalities, imparts a unique combination of polarity, hydrogen bonding capability, and chemical reactivity. For researchers and professionals in drug development and materials science, this compound represents a versatile building block and a potential key component in a variety of applications, from advanced polymer synthesis to the construction of sophisticated bioconjugates and drug delivery systems. Its hydrophilic nature, coupled with a flexible carbon spacer, makes it an attractive candidate for modifying the physicochemical properties of parent molecules, such as enhancing solubility or creating specific linker architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, grounded in established chemical principles and spectroscopic data.
Chemical Structure and Identifiers
The molecular structure of 6-(2-Hydroxyethoxy)hexan-1-ol consists of a hexan-1-ol backbone where the hydrogen of the hydroxyl group at the 6-position is substituted by a 2-hydroxyethyl group, forming an ether linkage.
Caption: Generalized workflow for the synthesis of 6-(2-Hydroxyethoxy)hexan-1-ol.
Experimental Protocol: Synthesis of 6-(2-Hydroxyethoxy)hexan-1-ol
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Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 1,6-hexanediol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Alkoxide Formation : Cool the solution to 0°C in an ice bath. Add sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) portion-wise over 30 minutes. Allow the mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
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Etherification : Re-cool the mixture to 0°C and add a solution of 2-chloroethanol (1.0 equivalent) in anhydrous THF dropwise via an addition funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.
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Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
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Work-up : Cool the reaction mixture to room temperature and cautiously quench with water to destroy any unreacted sodium hydride. Add diethyl ether and water, and separate the layers. Extract the aqueous layer twice more with diethyl ether.
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Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel to afford pure 6-(2-Hydroxyethoxy)hexan-1-ol.
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of modern spectroscopic techniques. The following sections detail the expected spectral data for 6-(2-Hydroxyethoxy)hexan-1-ol.
Caption: General workflow for spectroscopic analysis and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum will provide detailed information about the connectivity and chemical environment of the hydrogen atoms.
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Expected Chemical Shifts (δ) in CDCl₃:
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~3.70 ppm (t, 2H): Methylene protons adjacent to the primary alcohol (-CH₂OH).
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~3.65 ppm (t, 2H): Methylene protons of the ethoxy group adjacent to the hydroxyl (-OCH₂CH₂OH).
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~3.55 ppm (t, 2H): Methylene protons of the ethoxy group adjacent to the ether oxygen (-OCH₂CH₂OH).
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~3.45 ppm (t, 2H): Methylene protons of the hexyl chain adjacent to the ether oxygen (-CH₂O-).
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~2.5-3.0 ppm (br s, 2H): Hydroxyl protons (-OH). These signals are typically broad and their chemical shift is concentration-dependent. Can be exchanged with D₂O.
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~1.55-1.65 ppm (m, 4H): Methylene protons at C2 and C5 of the hexyl chain.
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~1.30-1.45 ppm (m, 4H): Methylene protons at C3 and C4 of the hexyl chain.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
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Expected Chemical Shifts (δ) in CDCl₃:
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~72.5 ppm: Methylene carbon of the hexyl chain adjacent to the ether oxygen (-C H₂O-).
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~71.0 ppm: Methylene carbon of the ethoxy group adjacent to the ether oxygen (-OC H₂CH₂OH).
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~63.0 ppm: Methylene carbon bearing the primary alcohol (-C H₂OH).
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~61.5 ppm: Methylene carbon of the ethoxy group bearing the hydroxyl (-OCH₂C H₂OH).
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~32.5 ppm: Methylene carbon at C2 of the hexyl chain.
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~29.5 ppm: Methylene carbon at C5 of the hexyl chain.
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~26.0 ppm: Methylene carbon at C4 of the hexyl chain.
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~25.5 ppm: Methylene carbon at C3 of the hexyl chain.
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Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule. [1]
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Characteristic Absorption Bands:
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3600-3200 cm⁻¹ (broad, strong): O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding. [1] * 2930-2850 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic methylene groups.
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1120-1080 cm⁻¹ (strong): C-O-C stretching vibration of the ether linkage.
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1070-1030 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol groups.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound.
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Expected Fragmentation:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 162.1256 for [M]⁺) may be weak or absent in electron ionization (EI) mode. A protonated molecule [M+H]⁺ at m/z = 163.1334 would be expected in electrospray ionization (ESI) positive mode.
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Key Fragments: Common fragmentation pathways would include cleavage alpha to the oxygen atoms, such as loss of CH₂OH (m/z = 31) or CH₂CH₂OH (m/z = 45), and cleavage of the ether bond.
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Applications in Research and Drug Development
The unique bifunctional nature of 6-(2-Hydroxyethoxy)hexan-1-ol makes it a valuable tool for chemical biologists and medicinal chemists.
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Linker Technology : In the field of targeted protein degradation, this molecule can serve as a hydrophilic linker for Proteolysis Targeting Chimeras (PROTACs). The hydroxyl groups provide attachment points for warheads and E3 ligase ligands, while the ether-containing chain can improve the solubility and pharmacokinetic properties of the resulting PROTAC.
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Bioconjugation : The terminal hydroxyl groups can be selectively functionalized to introduce other reactive moieties, enabling the conjugation of this linker to proteins, peptides, or other biomolecules.
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Drug Delivery : As a building block for polymers, it can be incorporated into hydrogels or nanoparticles for controlled drug release applications. The diol functionality allows for the formation of polyesters or polycarbonates.
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High-Boiling Point Solvent : Similar to other high-boiling glycol ethers like diethylene glycol monohexyl ether, it can be used as a solvent for organic reactions that require elevated temperatures. [2]
Safety and Handling
While specific toxicity data for 6-(2-Hydroxyethoxy)hexan-1-ol is not readily available, it should be handled with the standard precautions for laboratory chemicals. Based on structurally related glycol ethers, it may cause skin and eye irritation. [3]
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Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Handling : Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
6-(2-Hydroxyethoxy)hexan-1-ol is a highly functional and versatile chemical compound with significant potential in various scientific domains. Its well-defined structure, characterized by a flexible aliphatic spacer and two terminal hydroxyl groups, makes it an ideal candidate for applications requiring precise molecular architecture, such as in the development of linkers for bioconjugation and targeted therapeutics. The synthetic accessibility and the array of spectroscopic techniques available for its characterization provide researchers with a reliable platform for its incorporation into more complex molecular systems. As the fields of drug delivery and materials science continue to advance, the utility of such specialized building blocks will undoubtedly expand.
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